Hydrogen Bond Donor Capacity vs. Procainamide and N-Acetylprocainamide
The target compound 4-(diethylamino)-N-(2-hydroxyethyl)benzamide possesses a hydroxyethyl amide substituent that provides one hydrogen bond donor (the terminal -OH), whereas the closest clinical antiarrhythmic benzamide, procainamide, has zero H-bond donors on its side chain (diethylaminoethyl), and its major metabolite acecainide (N-acetylprocainamide) similarly lacks a side-chain H-bond donor [1][2]. This difference is structurally significant: hydrogen bond donor count is a key determinant in Lipinski's Rule of Five and influences aqueous solubility, membrane permeability, and target binding. The 4-amino-N-(2-hydroxyethyl)benzamide analogue (lacking the diethylamino ring substitution) provides a reference point, with a reported LogP of 0.96 and polar surface area (PSA) of 75.35 Ų . The addition of the diethylamino group to the aromatic ring (as in the target compound) increases lipophilicity (estimated LogP ~1.6-1.9 based on 4-(diethylamino)benzamide core values ) while retaining the H-bond donor, yielding a balanced polarity profile distinct from both procainamide (LogP 0.88-1.3, no H-bond donor on side chain) and the non-diethylamino analogue.
| Evidence Dimension | Hydrogen bond donor count (side-chain) |
|---|---|
| Target Compound Data | 1 H-bond donor (terminal -OH on N-hydroxyethyl) |
| Comparator Or Baseline | Procainamide: 0 side-chain H-bond donors; Acecainide: 0 side-chain H-bond donors; 4-Amino-N-(2-hydroxyethyl)benzamide: 1 H-bond donor |
| Quantified Difference | Target and 4-amino-N-(2-hydroxyethyl)benzamide each provide 1 H-bond donor vs. 0 for procainamide and acecainide |
| Conditions | Structural analysis based on chemical composition; LogP and PSA data from experimental measurements and computational predictions |
Why This Matters
The hydrogen bond donor capacity differentiates the compound's predicted absorption, distribution, metabolism, and excretion (ADME) profile from clinical benzamide antiarrhythmics, affecting formulation strategy and target engagement in drug discovery programs.
- [1] ChEBI. Procainamide (CHEBI:8427). Chemical structure and properties. View Source
- [2] DrugBank. Acecainide (DB17467) / N-Acetylprocainamide. Chemical structure. View Source
